molecular formula C19H18N2OS B12385791 1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one

1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one

Cat. No.: B12385791
M. Wt: 322.4 g/mol
InChI Key: OEFOUCPCKSVCJM-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UC-764864 is a selective inhibitor of the ubiquitin-conjugating enzyme UBE2N. This compound is known for its ability to block the transfer of thioester from E1 to UBE2N, thereby inhibiting innate immune signaling and inducing cytotoxic effects in myelodysplastic syndromes and acute myeloid leukemia cell lines . UC-764864 is primarily used in research to study leukemia and other related conditions.

Preparation Methods

The synthesis of UC-764864 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of key intermediates, followed by purification and characterization to ensure high purity and yield .

Chemical Reactions Analysis

UC-764864 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and purity. The major products formed from these reactions are typically derivatives of UC-764864 with modified functional groups.

Scientific Research Applications

UC-764864 has several scientific research applications, including:

Mechanism of Action

UC-764864 exerts its effects by selectively inhibiting the enzyme UBE2N. This inhibition blocks the transfer of ubiquitin from E1 to UBE2N, thereby preventing the ubiquitination of substrates involved in innate immune and inflammatory signaling pathways. The compound induces cytotoxic effects in leukemic cells by disrupting oncogenic immune signaling, leading to cell death while sparing normal hematopoietic stem and progenitor cells .

Properties

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

(E)-1-(4-ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]prop-2-en-1-one

InChI

InChI=1S/C19H18N2OS/c1-3-14-5-7-15(8-6-14)18(22)10-11-23-19-20-16-9-4-13(2)12-17(16)21-19/h4-12H,3H2,1-2H3,(H,20,21)/b11-10+

InChI Key

OEFOUCPCKSVCJM-ZHACJKMWSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/SC2=NC3=C(N2)C=C(C=C3)C

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CSC2=NC3=C(N2)C=C(C=C3)C

Origin of Product

United States

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